molecular formula C7H14Br2 B1610793 1,5-Dibromo-3,3-dimethylpentane CAS No. 37746-17-1

1,5-Dibromo-3,3-dimethylpentane

Cat. No.: B1610793
CAS No.: 37746-17-1
M. Wt: 257.99 g/mol
InChI Key: RITBDIOQNLAQSN-UHFFFAOYSA-N
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Description

1,5-Dibromo-3,3-dimethylpentane is a synthetic organic compound belonging to the class of alkyl halides. It is a colorless, volatile liquid with a molecular weight of 278.9 g/mol, and is the most commonly used brominated compound in laboratory experiments due to its low cost and ease of synthesis. This compound has a wide range of applications in the fields of biochemistry, pharmacology, and material science.

Scientific Research Applications

Synthesis and Reactions

1,5-Dibromo-3,3-dimethylpentane has been involved in several chemical synthesis processes and reactions. For instance, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) has been identified as an inexpensive, non-toxic, and stable reagent, proficient as an activator of thioglycosides for glycosidic bond formation. The use of DBDMH with triflic acid or trimethylsilyl trifluoromethanesulfonate has led to excellent yields in both solution-based and automated glycan assembly on a solid phase (Fei-Fei Xu, Pereira, & Seeberger, 2017).

Catalyst and Polymerization

The compound has also been part of innovative methods in chemistry. For example, it has been used in the one-step synthesis of dibromo compounds from cyclic ethers (Billing & Brinker, 2012). Furthermore, DBDMH has been reported as a robust catalyst in solvent-free conditions for the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes, an approach that offers shorter reaction times and good to high yields (Shirini, Khaligh, Imanzadeh, & Ghods Ghasemabadi, 2012).

Structural Analysis and Complex Formation

In the realm of structural chemistry, this compound derivatives have been employed for the synthesis and structural analysis of various complex compounds. For instance, the preparation and structure analysis of p-Xylylene-1,4-diphosphines involved 1,4-Dimethyl-2,5-di(phosphinyl)benzene, prepared from 1,4-dibromo-2,5-dimethyl-benzene, showing a significant structural conformation (Reiter, Nogai, & Schmidbaur, 2005).

Properties

IUPAC Name

1,5-dibromo-3,3-dimethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14Br2/c1-7(2,3-5-8)4-6-9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITBDIOQNLAQSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCBr)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511272
Record name 1,5-Dibromo-3,3-dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37746-17-1
Record name 1,5-Dibromo-3,3-dimethylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dibromo-3,3-dimethylpentane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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